

Physical and chemical properties of Benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzofuran-3-carbaldehyde*

Cat. No.: *B161172*

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An In-depth Technical Guide to Benzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Benzofuran-3-carbaldehyde**. It includes key data, experimental protocols, and visual representations of its synthetic utility, designed to support research and development in medicinal chemistry and materials science.

Core Physicochemical Properties

Benzofuran-3-carbaldehyde is a solid, white to yellow compound that serves as a valuable intermediate in organic synthesis.^[1] Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ O ₂	[2]
Molecular Weight	146.14 g/mol	[2] [3]
Exact Mass	146.036 g/mol	[4]
CAS Number	4687-25-6	[3]
Appearance	White to yellow solid	[1]
Melting Point	39 °C	[1] [2] [4]
Boiling Point	165 °C at 18 Torr; 145 °C at 35 Torr; 251.5 ± 13.0 °C at 760 mmHg	[1] [2] [4]
Density	1.2 ± 0.1 g/cm ³ ; 1.238 ± 0.06 g/cm ³ (Predicted)	[1] [2] [4]
Flash Point	110.2 ± 12.5 °C	[2] [4]
Refractive Index	1.652	[2] [4]
LogP	2.09	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	2	[4]

Solubility Data

The solubility of **Benzofuran-3-carbaldehyde** has been determined in various solvents, which is critical for its application in different reaction conditions.

Solvent	Solubility	Notes	Source(s)
DMSO	100 mg/mL (684.28 mM)	-	[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL (17.11 mM)	Clear solution	[5]
10% DMSO / 90% (20% SBE- β -CD in Saline)	2.5 mg/mL (17.11 mM)	Suspended solution; requires sonication	[5]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (17.11 mM)	Clear solution	[5]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of **Benzofuran-3-carbaldehyde**.

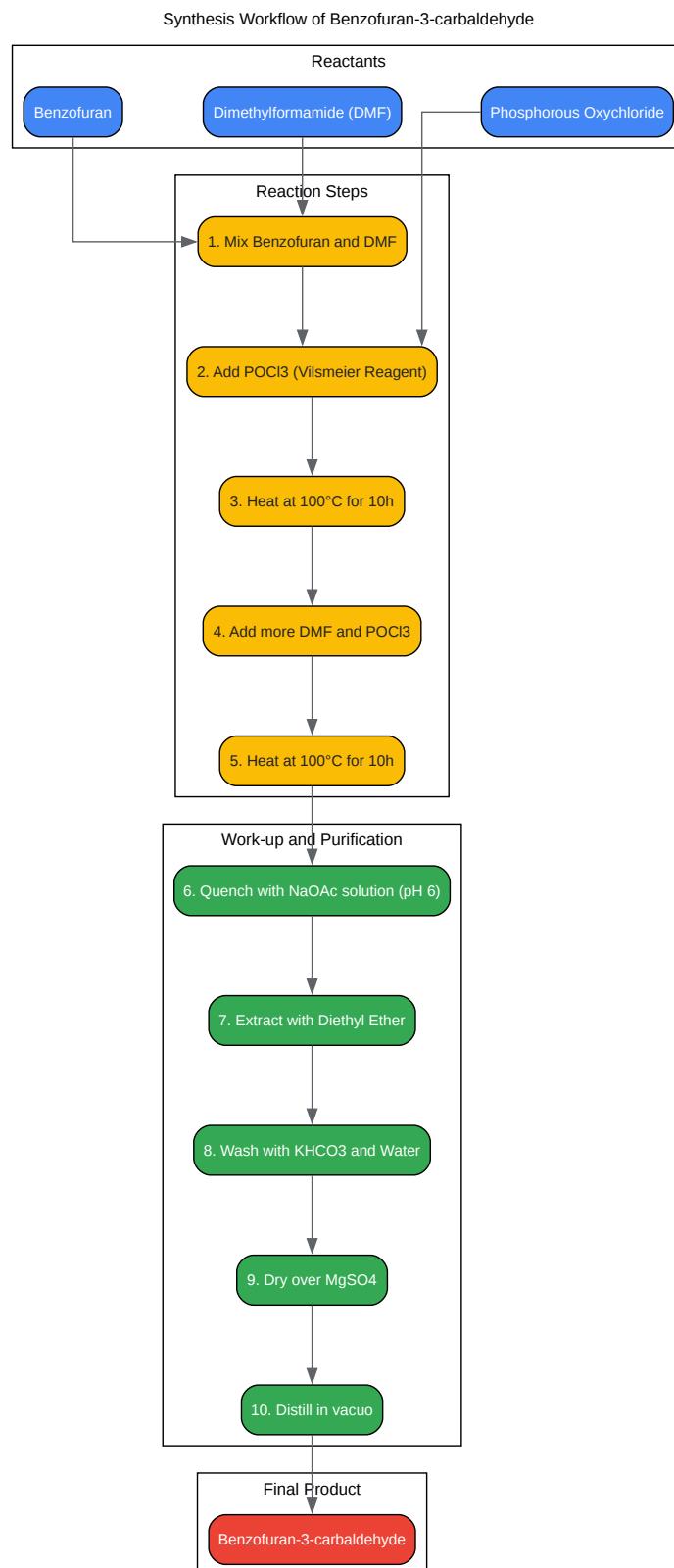
Technique	Data Highlights	Source(s)
$^1\text{H-NMR}$ (CDCl_3)	$\delta = 7.24\text{-}7.28$ (m, 1H), 7.42-7.46 (m, 1H), 7.51 (s, 1H), 7.52 (d, 1H), 7.67 (d, 1H), 9.79 (s, 1H)	[6]
$^{13}\text{C-NMR}$ (CDCl_3)	$\delta = 112.7, 117.9, 123.7, 124.2, 126.7, 129.3, 152.7, 156.3, 179.8$	[6]
Mass Spectrometry (MS)	m/z (%) = 146 (100, M), 145 (87.96)	[6]
High-Resolution Mass Spectrometry (HRMS)	M+ found (M+ calculated for $\text{C}_9\text{H}_6\text{O}_2$): 146.03701 (146.03678)	[6]

Experimental Protocols

The synthesis of **Benzofuran-3-carbaldehyde** can be achieved through various methods. A common approach is the Vilsmeier-Haack formylation of benzofuran.

Protocol: Synthesis of **Benzofuran-3-carbaldehyde** via Vilsmeier-Haack Reaction[6]

- Reactant Preparation: In a suitable reaction vessel, dissolve benzofuran (92 g, 0.78 mol) in anhydrous dimethylformamide (DMF) (150 g, 2.05 mol).
- Addition of Vilsmeier Reagent: To this solution, add phosphorous oxychloride (132 g, 0.86 mol) in small portions. A slight warming of the mixture may be observed.
- First Heating Phase: Heat the reaction mixture at 100 °C for 10 hours.
- Additional Reagents: After cooling to room temperature, add an extra portion of DMF (50 g, 0.68 mol) and phosphorous oxychloride (40 g, 0.26 mol).
- Second Heating Phase: Heat the mixture for an additional 10 hours at 100 °C.
- Work-up: Cool the mixture and treat it with a saturated aqueous solution of sodium acetate until the pH reaches 6.
- Extraction: Extract the organic compounds with diethyl ether (3 x 100 mL).
- Washing: Wash the combined organic layers with a saturated potassium bicarbonate solution (3 x 50 mL) and then with water (100 mL).
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), remove the solvent under reduced pressure, and distill the residue in vacuo to yield the final product.



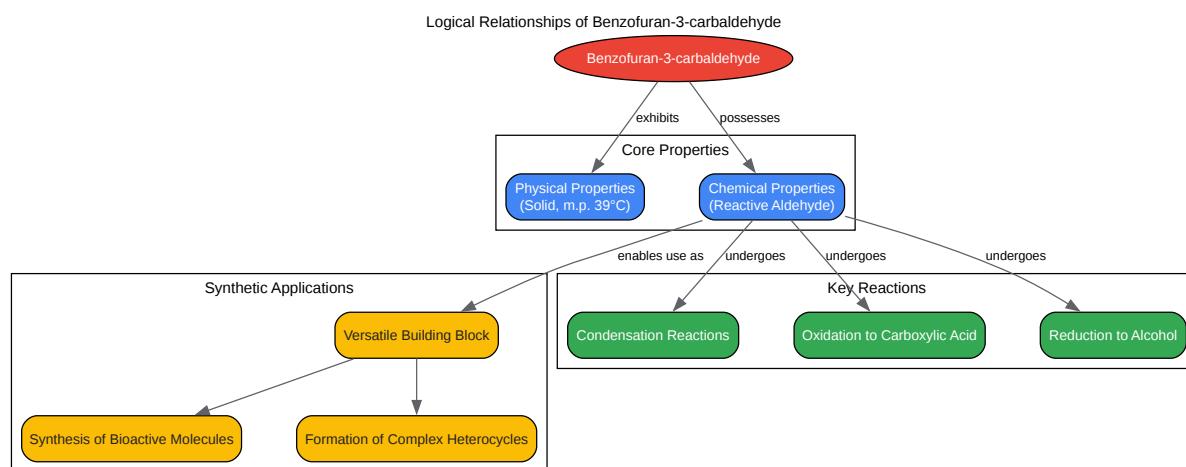
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Caption: Synthesis workflow for **Benzofuran-3-carbaldehyde**.

Chemical Reactivity and Applications

Benzofuran-3-carbaldehyde is a versatile building block in organic synthesis due to the reactivity of the aldehyde group and the benzofuran core. Benzofuran derivatives are known to be reactive towards electrophiles.^[7] This compound is a key intermediate for the synthesis of a variety of more complex heterocyclic systems.^[7]

Its utility is demonstrated in its role as a precursor for various bioactive molecules. Benzofuran derivatives have been investigated for a range of pharmaceutical applications.^[7] The aldehyde functionality allows for transformations such as condensations, oxidations, and reductions, making it a valuable starting material for constructing diverse molecular architectures.



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Caption: Logical relationships of **Benzofuran-3-carbaldehyde**.

Safety Information

Benzofuran-3-carbaldehyde is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment should be used when handling this compound, and it should be stored under an inert atmosphere at 2-8°C.[1]

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- To cite this document: BenchChem. [Physical and chemical properties of Benzofuran-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161172#physical-and-chemical-properties-of-benzofuran-3-carbaldehyde>

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